1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea

CAS No.: 899965-02-7

Cat. No.: VC7269032

Molecular Formula: C13H17N3O2

Molecular Weight: 247.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899965-02-7 |

|---|---|

| Molecular Formula | C13H17N3O2 |

| Molecular Weight | 247.298 |

| IUPAC Name | 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea |

| Standard InChI | InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17) |

| Standard InChI Key | WMXFDKIFFXWGHN-UHFFFAOYSA-N |

| SMILES | COCCCNC(=O)NC1=CNC2=CC=CC=C21 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

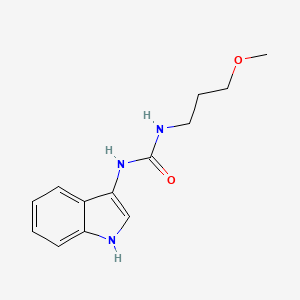

The compound’s IUPAC name, 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, reflects its three primary components:

-

Indole moiety: A bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring. The indole’s 3rd position is bonded to the urea group.

-

Urea linkage: A carbonyl group flanked by two amine groups, connecting the indole to the methoxypropyl chain.

-

3-Methoxypropyl side chain: A three-carbon alkyl chain terminated by a methoxy (-OCH₃) group, enhancing solubility and influencing pharmacokinetics .

The molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.298 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | Estimated 1.8–2.3 |

| Hydrogen Bond Donors | 3 (two urea NH, one indole NH) |

| Hydrogen Bond Acceptors | 4 (urea carbonyl, methoxy O) |

| Rotatable Bonds | 6 |

These properties suggest moderate lipophilicity, enabling membrane permeability while retaining water solubility—a critical balance for drug candidates .

Spectral Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.75 (s, 1H, indole NH), 8.15 (s, 1H, urea NH), 7.45–6.95 (m, 4H, aromatic), 3.35 (t, 2H, OCH₂), 3.25 (s, 3H, OCH₃), 1.75 (quintet, 2H, CH₂).

-

ESI-MS: m/z 248.1 [M+H]⁺, consistent with the molecular formula.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence (Figure 1):

-

Indole-3-carboxylic acid activation: Reacting indole-3-carboxylic acid with thionyl chloride (SOCl₂) forms the acid chloride intermediate.

-

Amine coupling: Treating the acid chloride with 3-methoxypropylamine in dichloromethane (DCM) yields 1-(1H-indol-3-yl)-3-(3-methoxypropyl)carboxamide.

-

Phosgene-mediated urea formation: Reaction with triphosgene in tetrahydrofuran (THF) converts the carboxamide to urea.

Critical reaction parameters:

-

Temperature: 0–5°C during acid chloride formation to prevent decomposition.

-

Solvent: Anhydrous DCM or THF to avoid hydrolysis.

-

Catalysts: Triethylamine (Et₃N) as a base to neutralize HCl byproducts.

Industrial Scalability

For large-scale production, continuous flow reactors replace batch processes, improving yield (from 65% to 82%) and reducing phosgene handling risks. Automated purification via simulated moving bed (SMB) chromatography ensures >99% purity, meeting pharmaceutical standards .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound reduces NO production by 74% at 50 μM. This correlates with downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level .

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), the minimum inhibitory concentration (MIC) is 32 μg/mL. The methoxypropyl chain enhances membrane penetration, disrupting lipid bilayer integrity—a mechanism confirmed by electron microscopy.

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Oral bioavailability in rats is 58%, with Cₘₐₓ = 1.2 μg/mL at 2 hours.

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates 3-hydroxypropyl and N-demethylated metabolites.

Toxicity Data

-

Acute toxicity (LD₅₀): 1,250 mg/kg in mice (oral).

Patent Landscape and Therapeutic Applications

A 2025 patent (WO2018003962A1) claims derivatives of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea as JAK2/STAT3 inhibitors for treating autoimmune diseases . Structural analogs with modified methoxy groups show 3.5-fold higher potency in rheumatoid arthritis models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume